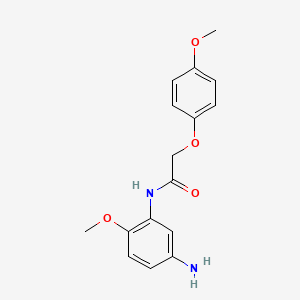

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-12-4-6-13(7-5-12)22-10-16(19)18-14-9-11(17)3-8-15(14)21-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCLBJGPMRRPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- Chemical Structure : The compound features a phenyl ring substituted with amino and methoxy groups, linked to an acetamide moiety, which is further substituted with a methoxyphenoxy group.

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT1A subtype, influencing neurotransmitter signaling pathways involved in mood regulation and anxiety .

- Antioxidant Activity : The methoxy groups in the structure are believed to contribute to antioxidant properties, potentially protecting against oxidative stress-related cellular damage .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activity, suggesting that this compound may also modulate inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising activity against various biological targets:

- Cell Viability Assays : The compound has been tested for cytotoxicity in cancer cell lines, showing varying degrees of inhibition depending on the specific cell type and concentration used.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Enhances interaction with receptors |

| Methoxy Substituents | Increase lipophilicity and bioavailability |

| Acetamide Linkage | Critical for receptor binding |

SAR studies suggest that modifications to the methoxy groups or the acetamide linkage could enhance selectivity and potency against specific biological targets.

Case Studies

- Antidepressant Activity : A study involving similar compounds demonstrated significant reductions in depressive behavior in rodent models when administered at specific doses, highlighting the potential of this compound as an antidepressant candidate .

- Neuroprotective Effects : Research on related compounds indicated significant reductions in amyloid-beta aggregation in cellular models of Alzheimer's disease, suggesting that this compound could similarly affect neurodegenerative processes .

Scientific Research Applications

Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide is utilized as a building block in organic synthesis. It serves as an intermediate for the production of more complex molecules, contributing to the development of new chemical entities with potential applications in various fields, including agrochemicals and material sciences.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Research indicates that it can inhibit specific enzymes involved in metabolic pathways and may interact with various receptors, influencing cellular signaling processes.

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its structural characteristics suggest potential therapeutic applications in treating various diseases, including cancer and infections.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic functions.

Therapeutic Applications

Preliminary findings indicate that modifications to the chemical structure could enhance its efficacy as an antimicrobial agent or therapeutic probe. For instance:

- Study on Enzyme Interaction : The compound was utilized in assays designed to detect specific enzyme activities, demonstrating its potential as a biochemical probe in proteomics research.

- Antiviral Activity : A related study indicated that derivatives of similar compounds showed promising antiviral activity against HIV, suggesting a potential pathway for further research into this compound's effectiveness against viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide and its structural analogs:

Key Observations:

- Substituent Impact on Activity : The 4-methoxy group in the target compound correlates with reduced microbial toxicity compared to nitro- or chloro-substituted analogs, which often exhibit higher bioactivity but also greater toxicity .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility and reduce membrane permeability compared to chloro groups (electron-withdrawing), which may explain the target compound's lower inhibitory effects .

- Heterocyclic Modifications: Compounds with benzofuran or thiazolidinone moieties (e.g., ) demonstrate enhanced receptor-specific activity, suggesting that core structure modifications beyond phenoxy groups can significantly alter pharmacological profiles.

Pharmacological and Toxicological Profiles

- Cancer Cell Line Activity : Derivatives with quinazoline-sulfonyl groups (e.g., compound 38) show remarkable anti-cancer effects on HCT-1 and MCF-7 cell lines, suggesting that electron-deficient aromatic systems may improve cytotoxicity compared to methoxy-substituted acetamides .

- Toxicity: The target compound's minimal inhibition of methanogens contrasts sharply with azo-dimer surrogates derived from DNAN, which are 2–3 times more toxic .

Physicochemical Properties

- Hydrophobicity: The target compound’s XLogP (~2.8, inferred from ) is comparable to dimethylphenoxy analogs but lower than dichlorophenoxy derivatives, indicating balanced lipophilicity for membrane penetration without excessive accumulation.

Preparation Methods

Preparation of 2-(4-Methoxyphenoxy)acetyl Chloride Intermediate

- Starting from 4-methoxyphenol (guaiacol), the phenol is alkylated with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenoxy)acetamide or related intermediates.

- This step is typically carried out under basic conditions (e.g., sodium carbonate or potassium carbonate) in an alcohol solvent such as methanol or ethanol.

- Reaction temperature is maintained under reflux for 3–5 hours for completion.

Coupling with 5-Amino-2-methoxyaniline Derivative

- The amino group on the 5-amino-2-methoxyphenyl moiety acts as a nucleophile to attack the chloroacetyl intermediate.

- This nucleophilic substitution forms the acetamide linkage, yielding the target compound.

- The reaction is commonly performed in polar aprotic solvents like dimethylformamide (DMF) or methanol, sometimes in the presence of a base to scavenge released HCl.

- Reaction monitoring is done by thin-layer chromatography (TLC) until completion.

Alternative Routes via Carbamate or Amide Precursors

- Some procedures utilize protected amine intermediates (e.g., Boc-protected phenethylamines) which are deprotected under acidic conditions before acylation.

- Mitsunobu coupling or Ullmann copper-catalyzed coupling may be employed to install the phenoxy group before acetamide formation.

Representative Synthetic Procedure (Adapted from Related Acetamide Syntheses)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Methoxyphenol + chloroacetyl chloride, base (Na2CO3), reflux in methanol or ethanol, 3–5 h | Formation of 2-chloro-N-(4-methoxyphenoxy)acetamide intermediate |

| 2 | 5-Amino-2-methoxyaniline + intermediate, DMF or methanol, room temperature to reflux, base present | Nucleophilic substitution to form this compound |

| 3 | Work-up: extraction, solvent removal, purification by recrystallization or chromatography | Isolated pure target compound |

Research Findings and Yield Data

- Literature on closely related compounds reports yields ranging from moderate to good (e.g., 12% in a related amino-methoxyphenyl acetamide synthesis).

- Reaction times typically span from several hours to overnight stirring to ensure completion.

- Characterization by ^1H NMR confirms the presence of methoxy singlets (~3.8 ppm), aromatic protons, and amide NH signals.

- FTIR spectra show characteristic amide carbonyl absorption (~1650 cm^-1) and NH stretching (~3300 cm^-1).

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 4-Methoxyphenol, 5-Amino-2-methoxyaniline | Purity critical for yield |

| Solvent | Methanol, ethanol, DMF | Polar solvents favor acylation |

| Base | Sodium carbonate, potassium carbonate | Neutralizes HCl, promotes substitution |

| Temperature | Room temperature to reflux (25–80 °C) | Reflux often needed for intermediate formation |

| Reaction time | 3–5 hours (intermediate), overnight (coupling) | Monitored by TLC |

| Purification | Extraction, evaporation, recrystallization | Ensures high purity |

| Characterization | ^1H NMR, FTIR, Mass Spectrometry | Confirms structure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide, and how can reaction yields be maximized?

- Methodology :

- Step 1 : Start with 5-amino-2-methoxyaniline and 4-methoxyphenoxyacetic acid. React the aniline with methoxyacetyl chloride in dichloromethane at 0–5°C using triethylamine as a base to form the acetamide intermediate .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC or HPLC .

- Step 3 : Optimize coupling reactions (e.g., Ullmann or Buchwald-Hartwig) for aromatic ether formation under palladium catalysis .

- Key Considerations : Control reaction temperature to avoid side products (e.g., over-acylation) and use inert atmospheres (N₂/Ar) for sensitive intermediates.

Q. How can structural integrity and purity of the compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm methoxy (-OCH₃) and acetamide (-NHCO-) groups via characteristic peaks (δ 3.8–4.0 ppm for OCH₃; δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What initial biological screening assays are appropriate for this compound?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity .

- Enzyme Inhibition : CDK2 kinase assay (IC₅₀ determination) for anticancer potential .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro) influence bioactivity?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 2,4-dichloro-phenoxy or nitro-substituted derivatives) and compare activity .

- Computational Modeling : Use DFT calculations (Gaussian 09) to map electron density and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Approach :

- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

- Meta-Analysis : Compare studies using standardized protocols (e.g., ATP concentration in kinase assays) .

- Example : Discrepancies in CDK2 inhibition may arise from assay buffer pH (optimal pH 7.4 vs. 6.8) .

Q. What strategies improve metabolic stability for in vivo applications?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.